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An In-depth Technical Guide to the Physicochemical Properties of 1-Cyclohexylpiperazine
Dihydrochloride

Executive Summary

1-Cyclohexylpiperazine dihydrochloride is a salt form of a versatile heterocyclic amine,
frequently utilized as a synthetic intermediate in the development of novel therapeutic agents.
The conversion of the parent free base to its dihydrochloride salt is a strategic decision in
pharmaceutical sciences, primarily to enhance aqueous solubility and improve handling
characteristics. A comprehensive understanding of its physicochemical properties is therefore
not merely academic but a cornerstone for predictable and successful application in drug
discovery, formulation, and manufacturing. This guide provides a detailed examination of these
properties, synthesizing theoretical principles with practical analytical methodologies to offer a
robust resource for researchers and drug development professionals.

Introduction: The Strategic Role of 1-
Cyclohexylpiperazine and its Dihydrochloride Salt

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous
approved drugs across various therapeutic areas. Its two nitrogen atoms provide key points for
substitution, allowing for the fine-tuning of pharmacological activity, selectivity, and
pharmacokinetic profiles. The introduction of a cyclohexyl group to the piperazine core, as in 1-
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Cyclohexylpiperazine, significantly increases its lipophilicity, which can enhance membrane
permeability and interaction with hydrophobic binding pockets in biological targets.

However, the free base form of 1-Cyclohexylpiperazine is a low-melting, potentially oily solid
with limited water solubility, posing challenges for purification, handling, and formulation.[1][2]
The creation of the dihydrochloride salt addresses these issues. By protonating both basic
nitrogen atoms of the piperazine ring, the molecule is transformed into a more stable,
crystalline solid with markedly improved aqueous solubility—a critical attribute for many drug
delivery routes.[3] This guide will dissect the key physicochemical parameters of this salt,
providing both the data and the scientific rationale behind its determination.

Molecular Identity and Structural Elucidation

A compound's identity is unequivocally defined by its structure and associated chemical
identifiers.

Chemical Structure

1-Cyclohexylpiperazine dihydrochloride consists of a piperazine ring monosubstituted with a
cyclohexyl group. In the dihydrochloride form, both piperazine nitrogens are protonated, each
associated with a chloride counter-ion. This ionic character is the primary determinant of its
physical properties.

Caption: Structure of 1-Cyclohexylpiperazine Dihydrochloride.

Key Chemical Identifiers

Precise identification is crucial for regulatory submissions, procurement, and literature
searches. While the dihydrochloride salt may not always have a unique CAS number in all
databases, the parent compound's identifier is fundamental.
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Identifier Value Reference
Parent Compound 1-Cyclohexylpiperazine [4]

Parent CAS Number 17766-28-8 [1][2][5][6]
Molecular Formula C10H22CIz2N2 Inferred
Molecular Weight 241.20 g/mol Calculated

C1CCC(CC1)N2CCNCC2.Cl.C  [7] (modified for
I dihydrochloride)

Canonical SMILES

XPDSXKIDJNKIQY-
InChl Key (Parent) [4][6][718]
UHFFFAOYSA-N

Core Physicochemical Properties

The transformation from a free base to a dihydrochloride salt profoundly alters the compound's
physical properties.

Physical State, Appearance, and Melting Point

Unlike its parent free base, which is a low-melting solid with a melting point between 28-38 °C,
1-Cyclohexylpiperazine dihydrochloride is a stable, white crystalline powder at ambient
temperatures.[1][3] This is analogous to Piperazine Dihydrochloride, which is also a white
crystalline solid.[3]

The melting point of the dihydrochloride salt is expected to be significantly higher than that of
the free base. This is due to the strong electrostatic (ionic) forces between the protonated
piperazinium cations and the chloride anions, which create a stable crystal lattice requiring
substantial thermal energy to disrupt. While an exact experimental value is not readily available
in the cited literature, melting points for similar small molecule dihydrochloride salts are often
well above 200 °C, frequently with decomposition.

Solubility Profile

Solubility is arguably the most critical property improved by salt formation. The ionic nature of
the dihydrochloride salt governs its solubility, making it highly soluble in polar protic solvents.
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Solvent Predicted Solubility Scientific Rationale

The high polarity of water and
its ability to form hydrogen
bonds allows for effective
Water Freely Soluble solvation of the charged
ammonium centers and
chloride ions, overcoming the

crystal lattice energy.[3]

As a polar protic solvent,
methanol can also effectively

Methanol Soluble solvate the ions, though
perhaps slightly less effectively
than water.[3]

The increased non-polar
character of the ethyl group in
] ethanol reduces its ability to
Ethanol Slightly Soluble )
solvate the highly polar salt
compared to water or

methanol.[3]

These solvents lack the ability

) to donate hydrogen bonds and
Aprotic Solvents (e.qg.,

Sparingly Soluble to Insoluble have lower dielectric
Acetone, DCM)

constants, making them poor

solvents for ionic salts.

The large difference in polarity
Non-polar Solvents (e.qg., ) ) )
Insoluble makes dissolution energetically
Hexane, Toluene)
unfavorable.

Acidity and lonization (pKa)

The pKa values dictate the ionization state of a molecule at a given pH, which profoundly
impacts its absorption, distribution, metabolism, and excretion (ADME) properties. As a diprotic
base, 1-Cyclohexylpiperazine has two pKa values associated with the two nitrogen atoms.
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e pKaa: This corresponds to the deprotonation of the N1-H (the nitrogen without the cyclohexyl
group). Its value is predicted to be similar to the higher pKa of piperazine (~9.8).

e pKaz: This corresponds to the deprotonation of the N4-H (the nitrogen with the cyclohexyl
group). The electron-donating nature of the alkyl cyclohexyl group slightly increases the
basicity of this nitrogen, making its conjugate acid slightly weaker. The predicted pKa for the
free base is approximately 9.25.[1][8] The second pKa would be significantly lower,
analogous to piperazine's second pKa of ~5.6.

The practical implication is that in the physiological pH range (~1.5 to 8), the compound will
exist predominantly in its fully protonated or monoprotonated state, ensuring its solubility in
biological fluids.

Standardized Analytical Methodologies

The trustworthiness of physicochemical data hinges on the use of validated, standardized
protocols.

Protocol: Solubility Determination via the Shake-Flask
Method (OECD 105)

This method is the gold standard for determining the equilibrium solubility of a compound in a
given solvent. Its self-validating nature comes from ensuring that a saturated solution is in
equilibrium with an excess of the solid phase.
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Phase 1. Preparation

Add excess solid
1-Cyclohexylpiperazine HCI
to a known volume of solvent (e.g., water).
. J

4 )

Phase 2: Equilibration

Agitate flask at a constant
temperature (e.g., 25°C)
for a defined period (24-48h).

Allow solid to settle,
ensuring equilibrium is reached.

- J
4 )

Phase 3:v Analysis

supernatant. Centrifuge or
filter to remove all solid particle

l

Determine the concentration}

Extract an aliquot of the
S.

of the solute in the clear
solution via a validated method
(e.g., HPLC-UV, LC-MS).

'

[Express solubility in unitsj

such as mg/mL or mol/L.
. J

Click to download full resolution via product page

Caption: Standard workflow for shake-flask solubility determination.
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Protocol: pKa Determination via Potentiometric Titration

This technique provides highly accurate pKa values by measuring pH changes during the
neutralization of the acidic species with a strong base.

System Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10).

» Sample Preparation: Accurately weigh a sample of 1-Cyclohexylpiperazine
dihydrochloride and dissolve it in a known volume of degassed, deionized water.

e Titration: Place the pH electrode in the sample solution and slowly add a standardized titrant
(e.g., 0.1 M NaOH) in small, precise increments using a burette.

o Data Collection: Record the pH value after each addition of titrant, allowing the reading to
stabilize.

e Analysis: Plot the pH versus the volume of titrant added. The two equivalence points will
appear as sharp inflections. The pKa values are determined from the pH at the half-
equivalence points (i.e., the pH when 0.5 and 1.5 equivalents of base have been added).

Stability, Storage, and Handling

Proper storage is essential to maintain the integrity of the compound.

Stability: 1-Cyclohexylpiperazine dihydrochloride is a stable solid under normal
conditions.[2][6]

o Hygroscopicity: Like many hydrochloride salts, it may be hygroscopic and should be
protected from atmospheric moisture.

» Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place under an
inert atmosphere.[1][2][9]

e Incompatibilities: Avoid contact with strong bases, which will deprotonate the salt to form the
less stable and less soluble free base.

Conclusion
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The physicochemical properties of 1-Cyclohexylpiperazine dihydrochloride are dominated
by its ionic character, which imparts high thermal stability and excellent aqueous solubility. This
stands in stark contrast to its parent free base, making the dihydrochloride salt the superior
form for most applications in a research and development setting. The methodologies and data
presented herein provide a comprehensive foundation for scientists, enabling informed
decisions in experimental design, formulation development, and analytical characterization.
This authoritative grounding is critical for ensuring the reproducibility and success of scientific
endeavors involving this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1604190?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1604190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

